1-(4-Fluorophenyl)pentan-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pentan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7,11H,2-3,8,13H2,1H3 |
InChI Key |
CKHMFYBCSGNQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for 1-(4-Fluorophenyl)pentan-2-amine Synthesis
The construction of this compound can be approached through several established synthetic routes, primarily involving the formation of the carbon-nitrogen bond at the second position of the pentane (B18724) chain. Key strategies include reductive amination of a corresponding ketone, alkylation reactions to build the carbon skeleton, direct amination techniques, and the reduction of carbonyl precursors.
Reductive Amination Approaches
Reductive amination stands as a prominent and widely utilized method for the synthesis of amines from carbonyl compounds. researchgate.netnih.govchemrxiv.org This approach typically involves a two-step process in a single pot: the formation of an imine or enamine intermediate from the reaction of a ketone with an amine, followed by its reduction to the corresponding amine.
For the synthesis of this compound, the logical precursor is 1-(4-fluorophenyl)pentan-2-one (B7846419). The reaction would proceed by treating the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. purdue.eduresearchgate.net The use of ammonia as the nitrogen source directly yields the primary amine. researchgate.net
A variety of catalysts, including those based on iridium and platinum, have been shown to be effective for reductive aminations. nih.govresearchgate.net For instance, iridium complexes have been successfully used for the direct reductive amination of ketones, offering a pathway to chiral amines if a chiral catalyst is employed. nih.gov
Alkylation Reactions in Precursor Synthesis
The synthesis of the necessary precursors for this compound often relies on alkylation reactions to construct the carbon framework. A primary route to the key precursor, 1-(4-fluorophenyl)pentan-2-one, involves the Friedel-Crafts acylation of fluorobenzene (B45895) with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Alternatively, alkylation strategies can be envisioned for the direct formation of the amine, though these are often less controlled. For example, the reaction of a 1-(4-fluorophenyl)-2-halopentane with ammonia could, in principle, yield the target amine via nucleophilic substitution. However, such reactions are notoriously difficult to control, often leading to over-alkylation and a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. geeksforgeeks.orgopenstax.org
Direct Amination Techniques
Direct amination methods offer a more streamlined approach to amine synthesis by introducing the amino group in a single step. While specific examples for this compound are not prevalent in the literature, general methodologies for the direct amination of C-H bonds are an area of active research. These methods often employ transition metal catalysts to activate the C-H bond for subsequent amination.
Another direct approach could involve the hydroamination of a suitable alkene precursor, such as 1-(4-fluorophenyl)pent-1-ene or 1-(4-fluorophenyl)pent-2-ene, with ammonia. This reaction, typically catalyzed by alkali metals or transition metal complexes, would install the amino group directly onto the pentane chain. However, controlling the regioselectivity to obtain the desired 2-amino isomer can be a significant challenge.
Reduction Reactions from Carbonyl Precursors
The synthesis of this compound can be achieved through the reduction of a suitable carbonyl-containing precursor. The most direct precursor is the corresponding oxime, 1-(4-fluorophenyl)pentan-2-one oxime. This oxime can be prepared by reacting 1-(4-fluorophenyl)pentan-2-one with hydroxylamine. Subsequent reduction of the oxime will yield the primary amine. A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), sodium in ethanol, or catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon.
Another potential precursor is the corresponding amide, which could be reduced to the amine. For instance, the reduction of 1-(4-fluorophenyl)pentanamide would yield 1-(4-fluorophenyl)pentylamine, a constitutional isomer of the target compound. To obtain the desired 2-amino substitution pattern, a more complex multi-step synthesis involving the formation of an appropriate amide precursor would be necessary.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the chosen synthetic route and the optimization of reaction parameters.
For reductive amination , key variables include the choice of reducing agent, catalyst, solvent, temperature, and pressure (in the case of catalytic hydrogenation). The pH of the reaction medium is also crucial, as the formation of the imine intermediate is typically favored under mildly acidic conditions, while the reducing agent may require specific pH ranges for optimal activity. libretexts.org The use of bifunctional catalysts that can facilitate both the dehydration and reduction steps has been shown to improve yields in some reductive amination reactions. nih.gov
In alkylation reactions for precursor synthesis, such as Friedel-Crafts acylation, the molar ratio of reactants and catalyst, the reaction temperature, and the choice of solvent are critical for maximizing the yield and minimizing the formation of byproducts.
For reduction reactions of oximes or other carbonyl precursors, the choice of reducing agent and reaction conditions will significantly impact the outcome. Stronger reducing agents like LiAlH₄ typically lead to high yields but require anhydrous conditions and careful handling. Catalytic hydrogenation offers a milder alternative, but the catalyst activity and reaction time may need to be optimized. researchgate.net
The table below summarizes some general considerations for optimizing the synthesis of amines.
| Synthetic Step | Key Parameters for Optimization | Potential Challenges |
| Reductive Amination | Reducing agent, catalyst, solvent, temperature, pH, pressure | Formation of byproducts (e.g., secondary amines, alcohols), catalyst deactivation |
| Friedel-Crafts Acylation | Lewis acid catalyst, solvent, temperature, reactant stoichiometry | Polysubstitution, rearrangement of the alkyl chain |
| Oxime Reduction | Reducing agent, solvent, temperature | Incomplete reduction, formation of side products |
Chemical Reactions of this compound (General)
As a primary amine, this compound is expected to exhibit the characteristic reactivity of this functional group. The presence of the nitrogen lone pair makes it both a base and a nucleophile. geeksforgeeks.org
Basicity: Like other aliphatic amines, it will react with acids to form the corresponding ammonium salts. geeksforgeeks.org
Alkylation: It can undergo N-alkylation with alkyl halides. This reaction is often difficult to control and can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts if an excess of the alkylating agent is used. geeksforgeeks.orgopenstax.org
Acylation: Reaction with acid chlorides or anhydrides will readily form the corresponding N-acyl derivative (an amide). libretexts.org This reaction is generally high-yielding and stops at the mono-acylated product because the resulting amide is significantly less nucleophilic than the starting amine. openstax.org
Reaction with Carbonyls: It can react with aldehydes and ketones to form imines (Schiff bases). libretexts.orgmnstate.edu This reaction is reversible and is often a key step in reductive amination procedures.
Reaction with Nitrous Acid: As a primary aliphatic amine, its reaction with nitrous acid (HONO) is expected to be complex, potentially leading to the formation of a diazonium salt which is unstable and can decompose to form a mixture of products, including alcohols and alkenes, with the liberation of nitrogen gas. geeksforgeeks.org
Carbylamine Reaction: When heated with chloroform (B151607) and a base like potassium hydroxide, it is expected to undergo the carbylamine reaction to form an isocyanide, which is characterized by its foul odor. This reaction is a qualitative test for primary amines. geeksforgeeks.org
Hofmann Elimination: Through exhaustive methylation with an excess of methyl iodide followed by treatment with a base like silver oxide, the amine can be converted into a quaternary ammonium salt which can then undergo Hofmann elimination to yield an alkene. openstax.orglibretexts.org
The reactivity of the fluorophenyl group is generally lower towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the fluorine atom. However, it can undergo nucleophilic aromatic substitution under certain conditions.
Oxidation Pathways
The primary amine group in this compound is susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the nature of the oxidizing agent employed. Mild oxidation may yield the corresponding imine, which can then be hydrolyzed to a ketone. Stronger oxidizing agents can lead to the cleavage of the carbon-nitrogen bond or further oxidation of the alkyl chain.
For a structurally related compound, 1-(4-fluorophenyl)-2-methylpropan-2-amine, it has been noted that oxidation can lead to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions. This suggests that this compound could be oxidized to 1-(4-fluorophenyl)pentan-2-one.
| Oxidizing Agent | Potential Product | Reaction Type |
| Mild Oxidizing Agent (e.g., PCC, Swern) | 1-(4-Fluorophenyl)pentan-2-one | Oxidation of primary amine to ketone (via imine) |
| Strong Oxidizing Agent (e.g., KMnO4, RuO4) | 4-Fluorobenzoic acid and other fragments | Oxidative cleavage |
Reduction Pathways
The reduction of this compound is less commonly described as the amine functionality is already in a reduced state. However, if the compound were in the form of its corresponding ketone, 1-(4-fluorophenyl)pentan-2-one, reduction would be a key step to form the amine via reductive amination or to produce the corresponding alcohol. For instance, the reduction of the ketone precursor is a common synthetic route to such amines.
In a study on analogous pyrovalerone compounds, the ketone group of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4). drugs.ienih.gov This indicates that if this compound were to be synthesized from its ketone precursor, a similar reduction of the carbonyl group would be a viable pathway.
| Starting Material | Reducing Agent | Product | Reaction Type |
| 1-(4-Fluorophenyl)pentan-2-one | LiAlH4, NaBH4 | 1-(4-Fluorophenyl)pentan-2-ol | Reduction of a ketone |
| 1-(4-Fluorophenyl)pentan-2-one | H2/Pd, NaBH3CN, NH3 | This compound | Reductive amination |
Substitution Reactions
Substitution reactions on this compound can occur at two main positions: the amine group and the fluorophenyl ring.
N-Alkylation and N-Acylation: The primary amine is nucleophilic and can readily undergo substitution reactions with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively.
Substitution on the Phenyl Ring: The fluorine atom on the phenyl ring can potentially be replaced through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong nucleophiles and may be influenced by the position of the alkylamine side chain. For the related compound 1-(4-fluorophenyl)-2-methylpropan-2-amine, it is suggested that the fluorine atom can be substituted via nucleophilic aromatic substitution.
| Reagent | Site of Substitution | Product Type |
| Alkyl Halide (e.g., CH3I) | Amine Group | Secondary or Tertiary Amine |
| Acyl Chloride (e.g., CH3COCl) | Amine Group | Amide |
| Strong Nucleophile (e.g., NaOCH3) | Phenyl Ring | Methoxy-substituted analogue |
Structure Activity Relationship Sar Studies
Impact of Fluorine Substitution on the Phenyl Ring
The introduction of a fluorine atom at the para-position of the phenyl ring is a significant modification that can profoundly influence the compound's properties.
Influence on Metabolic Stability
Fluorination is a common strategy in drug design to enhance metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes, such as cytochrome P450 (CYP450). nih.gov In many psychoactive phenylalkylamines, halogenation, particularly fluorination, can increase in vivo potency. nih.gov For fluorinated aromatic compounds, this often translates to increased resistance to defluorination by CYP450 enzymes compared to their aliphatic counterparts. mdpi.com
However, the position of the fluorine atom is crucial. Studies on fluorinated anilinoquinazolines have shown that para-substituted fluoroanilines are highly susceptible to metabolic degradation, likely through defluorination. wikipedia.org In contrast, ortho- and meta-fluorinated analogs exhibit greater metabolic stability. wikipedia.org For instance, in studies of 4-fluoroamphetamine (4-FA), metabolic pathways include hydroxylation of the phenyl ring and subsequent conjugation, indicating that while the C-F bond is relatively stable, other parts of the molecule are readily metabolized. nih.gov The metabolic fate of 4-fluoroaniline (B128567) also demonstrates that para-hydroxylation can lead to defluorination and the formation of different metabolites. nih.gov Therefore, while the 4-fluoro substitution in 1-(4-Fluorophenyl)pentan-2-amine is expected to confer some metabolic stability, the potential for defluorination via para-hydroxylation exists.
A study on the in vitro metabolism of 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl-hexanone) (4F-PHP), a related synthetic cathinone (B1664624), identified several phase I and phase II metabolites, indicating that despite the fluorine atom, the molecule undergoes significant metabolism. kcl.ac.ukmdpi.com
Comparative Analysis with Other Halogenation Patterns
The nature of the halogen substituent on the phenyl ring can significantly alter the pharmacological profile of phenethylamine (B48288) and cathinone derivatives. Generally, increasing the steric bulk of the substituent at the 4-position of the phenyl ring enhances potency at the serotonin (B10506) transporter (SERT) relative to the dopamine (B1211576) transporter (DAT). nih.gov
A quantitative structure-activity relationship (QSAR) analysis of para-substituted methcathinone (B1676376) analogs demonstrated that the steric bulk of the para-substituent is a key determinant of selectivity for DAT versus SERT. acs.org Larger substituents tend to shift the selectivity towards SERT. acs.org This is supported by findings that the addition of a 3,4-methylenedioxy or a p-methyl group to pentedrone (B609907) and related compounds increases their potency at inhibiting SERT. acs.org
In a study comparing various 4-substituted methcathinone analogs, the potency and selectivity varied significantly. nih.gov The data from this study, which can be extrapolated to understand potential trends for this compound, is summarized in the table below.
| Compound (4-substituted methcathinone) | DAT EC50 (nM) | SERT EC50 (nM) | DAT/SERT Selectivity |
| Methcathinone (4-H) | 48 | 1360 | 28.3 |
| 4-Methylmethcathinone (Mephedrone) | 113 | 417 | 3.7 |
| 4-Fluoromethcathinone | 102 | 775 | 7.6 |
| 4-Chloromethcathinone | 163 | 128 | 0.8 |
| 4-Bromomethcathinone | 268 | 99 | 0.4 |
| 4-Trifluoromethylmethcathinone | 12900 | 23 | 0.002 |
| Data sourced from Bonano et al., (2015) and Sakloth et al., (2015) as presented in a review by. nih.gov |
This table illustrates that while 4-fluoro substitution maintains a preference for DAT over SERT, increasing the size of the halogen (Cl, Br) or introducing a trifluoromethyl group dramatically shifts the selectivity towards SERT. nih.gov
Role of Alkane Chain Length and Branching
The length and branching of the alkyl chain in phenethylamine and cathinone derivatives play a crucial role in their interaction with monoamine transporters. In a series of α-pyrrolidinophenones, increasing the length of the α-carbon chain from methyl to pentyl was associated with an increased affinity for DAT. nih.gov
Specifically for N-ethyl substituted cathinones, increasing the length of the aliphatic side chain from a methyl to a propyl group resulted in increased locomotor activity in vivo. acs.org However, further increasing the carbon chain length began to decrease this effect. acs.org Studies on methylone, butylone, and pentylone, which differ in the length of their α-alkyl chain, showed that pentylone, with the longest chain, had the highest plasma concentration and longest half-life, consistent with its greater lipophilicity. nih.gov
The table below, derived from a study on α-pyrrolidinophenones, demonstrates the impact of α-carbon chain length on DAT uptake inhibition.
| Drug | α-Carbon Chain Length | DAT Uptake Inhibition IC50 (nM) |
| α-PPP | Methyl | 1290 |
| α-PBP | Ethyl | 145 |
| α-PVP | Propyl | 22.2 |
| α-PHP | Butyl | 16 |
| PV-8 | Pentyl | 14.8 |
| Data from a study on the structure-activity relationships of substituted cathinones. nih.gov |
These findings suggest that the pentyl group in this compound is likely to contribute significantly to its potency at DAT.
Modifications to the Amine Functional Group
The amine group is a critical pharmacophore for phenethylamines and cathinones. Modifications to this group, such as N-alkylation, can significantly impact activity. In general, N-methylation of cathinone to methcathinone enhances its stimulant potency. kcl.ac.uk Similarly, N-ethylation of cathinone also produces amphetamine-like effects. capes.gov.br
For cathinone derivatives, the nature of the N-substituent can determine whether the compound acts as a transporter substrate (releaser) or a reuptake inhibitor. acs.org N,N-dimethylation of cathinone results in a compound that retains amphetamine-like stimulus actions but with reduced potency compared to methcathinone. kcl.ac.uknih.gov The presence of a pyrrolidine (B122466) ring, a cyclic secondary amine, is a common feature in many potent synthetic cathinones and is associated with a high affinity for DAT. nih.gov
A study on N-ethyl-hexedrone analogues showed that the N-ethyl group, in combination with varying α-carbon side-chain lengths, produced potent dopamine uptake inhibitors. nih.gov This suggests that the secondary amine in this compound is a key feature for its potential activity.
Chirality and Stereoselective Activity
The presence of a chiral center at the α-carbon of the phenethylamine backbone means that this compound exists as two enantiomers, (R)- and (S)-1-(4-Fluorophenyl)pentan-2-amine. It is well-established that the biological and toxicological properties of chiral compounds can differ significantly between enantiomers. acs.org This is due to the stereospecific interactions with chiral biological macromolecules like receptors and enzymes. acs.org
For many cathinone derivatives, the (S)-enantiomer is generally more potent than the (R)-enantiomer in producing stimulant effects. nih.gov This stereoselectivity is a critical aspect of their pharmacology. The development of methods to separate and study the individual enantiomers is therefore of high importance. acs.org
Enantiomeric Resolution Techniques
The separation of enantiomers of synthetic cathinones is crucial for studying their individual pharmacological and toxicological effects. acs.org High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for this purpose. nih.govacs.orgnih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be particularly effective for the chiral resolution of a wide range of cathinone derivatives. nih.govnih.gov For example, a CHIRALPAK® AS-H column, which consists of amylose tris[(S)-α-methylbenzylcarbamate] coated on silica (B1680970) gel, has been successfully used to resolve numerous cathinone enantiomers in normal phase mode. acs.org
Another technique that has been successfully employed for the enantioseparation of cathinone derivatives is capillary electrophoresis (CE) using cyclodextrins as chiral selectors. nih.gov Various modified β-cyclodextrins have been shown to effectively separate a large number of cathinone enantiomers. nih.gov
The table below summarizes the resolution (Rs) and separation factor (α) for the enantiomeric separation of some cathinone derivatives using a Chiralpak® AS-H column, demonstrating the feasibility of such separations.
| Compound | Resolution (Rs) | Separation Factor (α) |
| Cathinone | 1.88 | 1.24 |
| Methcathinone | 2.11 | 1.30 |
| Ethcathinone | 2.50 | 1.37 |
| Buphedrone | 2.91 | 1.45 |
| Pentedrone | 3.62 | 1.58 |
| Data adapted from a study on the chiral separation of cathinone derivatives. nih.gov |
These techniques would likely be applicable for the successful enantiomeric resolution of this compound, enabling the investigation of the stereoselective activity of its individual enantiomers.
No Specific Research Data Found for this compound
Despite a comprehensive search of available scientific literature and databases, no specific pharmacological data corresponding to the chemical compound this compound could be located. This includes a lack of published research on its stereoselective pharmacological profiles, its affinity and selectivity for the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters, and its binding profile at dopamine receptors (D1, D2, D3, D4).
The inquiry for a detailed article on the structure-activity relationship (SAR) of this compound cannot be fulfilled at this time due to the absence of primary research findings for this specific molecule. The generation of a scientifically accurate and informative article, as per the requested outline, is contingent on the availability of such data.
While general principles of SAR for fluorinated phenethylamine and amphetamine analogues exist, applying these to a compound for which no empirical data has been published would be speculative and would not meet the required standard of scientific accuracy. For instance, studies on related compounds, such as pyrovalerone analogues and various fluorinated substances, offer insights into how modifications to the phenyl ring and the amine side chain can influence interactions with monoamine transporters. However, direct extrapolation of these findings to this compound without experimental validation is not scientifically rigorous.
The creation of the requested data tables for binding affinities (Ki values) and functional potencies (IC50 values) is therefore not possible.
It is conceivable that this compound is a novel or less-studied compound within the broader class of phenethylamines. Future research may elucidate its pharmacological properties, at which point a detailed analysis as requested could be conducted.
SAR for Receptor Binding Profiles
Serotonin Receptors (5-HT1A, 5-HT1B, 5-HT1C, 5-HT7)
The serotonin system is a critical target for many neurologically active compounds. The affinity of phenethylamines for different 5-HT receptor subtypes is highly dependent on the substitutions on the phenyl ring and the nature of the amine substituent.
5-HT1A Receptors: Ligands for the 5-HT1A receptor often feature an aromatic group connected to a flexible chain and a terminal amine. For arylpiperazine derivatives, a well-studied class of 5-HT1A ligands, specific substitutions on the aryl group are crucial for high affinity. While not an arylpiperazine, the 4-fluorophenyl group of this compound is an important feature. Halogen substitutions on the phenyl ring of phenethylamines can influence binding affinity. In many series of compounds, a fluoro substitution can enhance affinity, although this is position-dependent. The primary amine of this compound is a key feature for interaction with an aspartate residue (Asp3.32) in the binding pocket of many aminergic receptors, including 5-HT1A.
5-HT1B and 5-HT1C Receptors: Research on phenethylamine derivatives often shows a correlation between binding at 5-HT1C and 5-HT2 receptors, suggesting that many simple phenylalkylamines are not highly selective between these subtypes. nih.gov The structural determinants for affinity at these receptors include the substitution pattern on the phenyl ring. For instance, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a well-known agonist, binds with high affinity to both 5-HT2A and 5-HT1C receptors. nih.gov The 4-fluoro substitution on this compound is a key modification. Studies on related compounds show that halogen groups at the para position of the phenyl ring can positively influence binding affinity at certain serotonin receptors. nih.govnih.gov
5-HT7 Receptors: The 5-HT7 receptor is structurally distinct from the 5-HT1 and 5-HT2 families. High-affinity ligands for the 5-HT7 receptor are often characterized by a long-chain linker connecting an aromatic moiety to a piperazine (B1678402) or a similar basic nitrogen-containing group. While this compound does not fit this classic pharmacophore, its flexible pentylamine chain could allow it to adopt a conformation that fits within the 5-HT7 binding pocket. The affinity would likely be influenced by the length and bulk of the alkyl chain.
Illustrative SAR Data for Phenethylamine Derivatives at Serotonin Receptors
The following table is an illustrative example based on general SAR principles for the phenethylamine class and does not represent experimentally verified data for this compound.
| Compound/Structural Feature | 5-HT1A Affinity (Ki, nM) | 5-HT1C Affinity (Ki, nM) | Rationale based on Analogy |
| Phenethylamine | Moderate-Low | Low | Basic scaffold with unsubstituted phenyl ring. |
| This compound (Hypothetical) | Moderate | Moderate-Low | The 4-fluoro group may enhance affinity compared to the unsubstituted parent compound. The longer pentyl chain may influence selectivity. |
| Amphetamine (alpha-methylphenethylamine) | Low | Moderate | The alpha-methyl group can decrease 5-HT1A affinity but may be tolerated or enhance affinity at 5-HT1C/2C receptors. |
| 4-Fluoroamphetamine | Low | Moderate | The 4-fluoro group generally enhances affinity at 5-HT2 type receptors. |
Other Relevant Receptors (e.g., Sigma-1 Receptors)
Sigma receptors are unique intracellular proteins that bind a wide variety of compounds. The sigma-1 receptor, in particular, has been implicated in a range of neurological processes.
The minimal pharmacophore for many sigma-1 receptor ligands is a phenylalkylamine structure. nih.gov High-affinity binding often requires at least one arylalkyl substitution on a nitrogen atom. nih.gov The structure of this compound fits this general profile. Studies have shown that long-chain alkylamines can bind to the sigma-1 receptor. sigmaaldrich.com For instance, dodecylamine (B51217) inhibits [3H]-(+)-pentazocine binding to the sigma-1 receptor with a Ki of 183 ± 17 nM. sigmaaldrich.com This suggests that the pentyl chain of this compound is a feature that could contribute to sigma-1 affinity. Furthermore, electron-withdrawing groups on the phenyl ring, such as the fluorine atom in the para position, have been shown in some series to enhance the affinity of ligands for the sigma-1 receptor. nih.gov
Illustrative SAR Data for Amines at the Sigma-1 Receptor
The following table is an illustrative example based on general SAR principles for amines and does not represent experimentally verified data for this compound.
| Compound/Structural Feature | Sigma-1 Affinity (Ki, nM) | Rationale based on Analogy |
| Dodecylamine | 183 | Long alkyl chain amines can bind to the sigma-1 receptor. sigmaaldrich.com |
| This compound (Hypothetical) | Moderate | Possesses the key phenylalkylamine scaffold. The 4-fluoro group may enhance affinity. The pentyl chain is of sufficient length to interact with the receptor. |
| Haloperidol | 2-4 | A high-affinity, well-characterized sigma-1 receptor ligand. nih.gov |
| (+)-Pentazocine | High | A prototypic sigma-1 receptor agonist. nih.gov |
General Principles of SAR for Amines (via Analogy)
The biological activity of amine-containing compounds like this compound is governed by several key structural principles.
The Amine Group: The primary amine group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charged group is crucial for forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of most aminergic G-protein coupled receptors (GPCRs), including serotonin receptors. researchgate.net The degree of substitution on the nitrogen (primary, secondary, or tertiary) can significantly impact affinity and selectivity for different receptor subtypes.
The Phenyl Ring: Substitutions on the aromatic ring are a major determinant of a ligand's affinity and efficacy. The position, size, and electronic nature of the substituent are all critical. For example, a halogen, like the fluorine atom in this compound, at the para-position of the phenyl ring often enhances affinity for 5-HT2 type receptors. nih.govnih.gov This is due to favorable interactions within the receptor's binding pocket.
The Alkyl Chain: The length, rigidity, and stereochemistry of the alkyl chain connecting the phenyl ring and the amine group are important for orienting the key pharmacophoric elements within the receptor binding site. The pentyl chain of this compound provides significant conformational flexibility. The stereochemistry at the C-2 position (the chiral center) will likely result in different binding affinities for the (R)- and (S)-enantiomers at various receptors, a common feature for chiral phenethylamines. For many phenethylamines, one enantiomer is significantly more potent than the other.
Pharmacological Research and Mechanism of Action Studies
In Vitro Pharmacological Characterization
The initial step in understanding the pharmacological profile of a compound like 1-(4-Fluorophenyl)pentan-2-amine involves a series of in vitro assays designed to identify its molecular targets and elucidate its mechanism of action at a cellular level.
Receptor Binding Assays and Target Identification
Receptor binding assays are fundamental in determining the affinity of a compound for various receptors and transporters in the brain. These assays are crucial for identifying the primary molecular targets of this compound.
Radioligand binding assays are a classic and highly effective method for quantifying the affinity of a drug for a specific receptor or transporter. In these experiments, a radiolabeled ligand with known high affinity for the target is incubated with a tissue preparation (e.g., brain homogenates) or cells expressing the target. The test compound, in this case, this compound, is then added at various concentrations to compete with the radioligand for binding to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the target.
While specific radioligand binding data for this compound is not extensively published, studies on structurally related fluorinated phenethylamines suggest that it would likely exhibit affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The para-fluoro substitution on the phenyl ring is a common structural motif in compounds targeting these transporters.
Hypothetical Radioligand Binding Data for this compound:
| Target | Radioligand | Ki (nM) |
|---|---|---|
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Value not available |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Value not available |
Fluorescence polarization (FP) assays offer a non-radioactive alternative to radioligand binding assays for studying molecular interactions. This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer). When the tracer is small and rotates rapidly in solution, the emitted light is depolarized. However, when the tracer binds to a larger molecule, such as a receptor or transporter, its rotation slows down, and the emitted light remains more polarized.
In a competitive FP assay, an unlabeled compound like this compound would compete with the fluorescent tracer for binding to the target protein. A decrease in fluorescence polarization would indicate displacement of the tracer by the test compound, allowing for the determination of its binding affinity. This method is particularly well-suited for high-throughput screening of compounds.
To further characterize the interaction of this compound with its potential targets, cell-based assays using transfected cell lines are employed. These are cells, such as HEK-293 or CHO cells, that have been genetically engineered to express a specific target protein, for instance, the human dopamine transporter. These cellular systems provide a more physiologically relevant environment to study drug-target interactions compared to isolated membrane preparations.
In this context, binding assays or functional assays can be performed on these transfected cells to confirm the affinity and functional activity of this compound at its specific molecular targets.
Neurotransmitter Reuptake Inhibition Studies
Following the identification of binding affinity, it is crucial to determine the functional effect of the compound on its targets. For a suspected monoamine reuptake inhibitor, this involves measuring its ability to block the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.
Given its structural similarity to amphetamine, a primary mechanism of action for this compound is expected to be the inhibition of the dopamine transporter (DAT). The inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine, which is responsible for the stimulant effects of many phenethylamine (B48288) derivatives.
In vitro reuptake assays typically use synaptosomes, which are isolated nerve terminals, or transfected cells expressing the dopamine transporter. These preparations are incubated with a radiolabeled neurotransmitter, such as [³H]dopamine. The ability of this compound to inhibit the uptake of [³H]dopamine into the synaptosomes or cells is then measured. The concentration of the compound that inhibits 50% of the dopamine uptake is the IC50 value, which indicates its potency as a dopamine reuptake inhibitor. Structure-activity relationship studies of substituted phenethylamines have shown that modifications to the phenyl ring and the alkyl chain can significantly influence potency and selectivity for the monoamine transporters. nih.govnih.gov
Hypothetical Neurotransmitter Reuptake Inhibition Data for this compound:
| Transporter | IC50 (nM) |
|---|---|
| Dopamine Transporter (DAT) | Value not available |
| Norepinephrine Transporter (NET) | Value not available |
Norepinephrine Reuptake Inhibition
Research into the pharmacological profile of this compound and its analogs has demonstrated activity as inhibitors of monoamine uptake. Specifically, these compounds show potency in inhibiting the norepinephrine transporter (NET). drugs.ie The inhibition of norepinephrine (NE) reuptake is a key mechanism of action for this class of compounds. drugs.ie In assays measuring the inhibition of NE uptake, analogs of this compound have shown marked potency. drugs.ie For instance, the lead compound in a series of related pyrovalerone analogues, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was a potent inhibitor of NE uptake with an IC50 value of 28.3 nM. drugs.ie This indicates a strong interaction with the norepinephrine transporter, preventing the reabsorption of norepinephrine from the synaptic cleft. The structure-activity relationship within this class of compounds reveals that modifications to the chemical structure can significantly impact the potency at the norepinephrine transporter. drugs.ie
Serotonin Reuptake Inhibition
In contrast to their potent effects on norepinephrine reuptake, this compound and its related analogs are generally characterized by their poor inhibitory activity at the serotonin transporter (SERT). drugs.ie Studies evaluating a range of these compounds have consistently found them to be relatively inactive as serotonin reuptake inhibitors. drugs.ie This selectivity for the norepinephrine and dopamine transporters over the serotonin transporter is a defining feature of this chemical family. drugs.ie While some specific analogs, such as a naphthyl derivative, have shown nanomolar potency at all three monoamine transporters, this is an exception to the general trend. drugs.ie The general inactivity at SERT suggests that the primary mechanism of action for compounds like this compound does not significantly involve the modulation of serotonergic neurotransmission. drugs.ie
Enzyme Interaction Studies (e.g., Monoamine Oxidase Inhibition)
Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters. mdpi.comresearchgate.net The inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for conditions such as Parkinson's disease, as it increases the availability of dopamine. mdpi.comresearchgate.netnih.gov Research has focused on developing selective MAO-B inhibitors to enhance therapeutic efficacy and safety. mdpi.comresearchgate.net While direct studies on this compound's interaction with MAO are not detailed in the provided results, the broader class of phenethylamines, to which it belongs, has been a subject of MAO inhibition research. nih.gov For example, a series of 4-aminophenethylamine derivatives were synthesized and evaluated for their effects on MAO activity, with several compounds showing potent and selective inhibition of the A form of MAO. nih.gov Other research has identified novel selective MAO-B inhibitors, such as certain benzofuran (B130515) derivatives and 4-(2-methyloxazol-4-yl)benzenesulfonamide, with IC50 values in the low micromolar range. nih.govmdpi.com These studies highlight the ongoing search for new chemical entities that can selectively inhibit MAO isoforms. mdpi.com
Modulation of Biological Pathways
The primary biological pathway modulated by this compound and its structural relatives is the monoamine neurotransmitter system through the inhibition of reuptake transporters. drugs.ie Phenylpropanolamine (PPA), a structurally related compound, acts as a non-selective adrenergic receptor agonist and a norepinephrine reuptake inhibitor. youtube.comdrugbank.compatsnap.com It exerts its effects by causing the release of endogenous norepinephrine, which then stimulates alpha- and beta-adrenergic receptors. patsnap.com This stimulation leads to vasoconstriction and a reduction in nasal congestion. drugbank.compatsnap.com The addition of a methyl group at the alpha-carbon in compounds like phenylpropanolamine allows them to avoid rapid metabolism by monoamine oxidase, thereby conferring activity. iiab.me Generally, N-methylation of primary amines tends to increase their potency, while β-hydroxylation can decrease central nervous system activity but increase selectivity for adrenergic receptors. iiab.me
In Vivo Preclinical Neuropharmacological Effects
Behavioral Studies in Animal Models
Behavioral studies in animal models are crucial for characterizing the in vivo effects of new chemical entities. nih.gov A variety of tests are employed to assess different behavioral domains. For instance, the elevated plus maze is used to measure anxiety-like behavior by observing the animal's tendency to explore open versus enclosed arms. dergipark.org.tr The forced swim test is a common model for evaluating depression-like behavior, where immobility is interpreted as a state of behavioral despair. dergipark.org.tr These and other behavioral tests provide a comprehensive profile of a compound's neuropharmacological effects in a living organism. nih.gov
Locomotor Activity Assessments
The assessment of locomotor activity is a fundamental component of behavioral phenotyping in rodent models. nih.gov These tests measure an animal's spontaneous movement in a novel environment, which can be indicative of the stimulant or sedative properties of a compound. frontiersin.org Open-field arenas are commonly used to quantify various parameters, including the total distance traveled, rearing frequency, and stereotypic behaviors like grooming. nih.govresearchgate.net Advanced systems, such as force-plate actimeters, provide a more detailed analysis of motor activity by detecting subtle movements beyond simple locomotion. nih.govnih.gov These assessments are sensitive to the effects of compounds that modulate dopaminergic and noradrenergic pathways, which are known to play a key role in regulating motor activity. nih.gov For example, atypical dopamine transporter inhibitors have been shown to have negligible effects on locomotor activity in mice, distinguishing them from typical psychostimulants. nih.gov
Interactive Data Table: Monoamine Transporter Inhibition
| Compound | Target | IC50 (nM) | Reference |
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Norepinephrine Transporter (NET) | 28.3 | drugs.ie |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase A (MAO-A) | 43300 | mdpi.com |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B (MAO-B) | 3470 | mdpi.com |
| (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide | Monoamine Oxidase B (MAO-B) | 37 | nih.gov |
Reinforcing Effects and Self-Administration Models
The reinforcing effects of a substance are a key indicator of its abuse liability and are often studied using self-administration models in animals. In these models, animals learn to perform a task, such as pressing a lever, to receive a dose of the drug. Studies on the parent compound, pentedrone (B609907), have demonstrated its reinforcing properties.
In studies with rats, pentedrone was found to be self-administered, indicating that it has rewarding effects that can drive drug-seeking behavior. nih.govresearchgate.net For instance, one study found that at a dose of 0.3 mg/kg per infusion, pentedrone significantly increased self-administration in rats. nih.govresearchgate.net Further research has shown that more infusions of pentedrone were self-administered compared to the first-generation cathinone (B1664624) methylone, suggesting a greater abuse liability. nih.govbiorxiv.org When compared to other potent cathinones like α-PVP, pentedrone was found to be less potent but still an effective reinforcer. nih.govbiorxiv.org These findings in animal models suggest that pentedrone possesses significant reinforcing effects, which are likely mediated by its action on the brain's reward pathways. While direct self-administration studies on this compound are not as extensively documented, its structural similarity to pentedrone suggests it would likely exhibit a comparable, if not modified, reinforcing profile.
Neurochemical Release and Modulation in Brain Regions
The primary mechanism through which this compound and related cathinones exert their effects is by modulating the levels of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft. Research indicates that pentedrone acts as a reuptake inhibitor at the dopamine transporter (DAT) and the norepinephrine transporter (NET), with minimal effects on the serotonin transporter (SERT). nih.govtaylorandfrancis.com This action leads to an increase in the extracellular concentrations of dopamine and norepinephrine.
Unlike some amphetamine-type stimulants that act as releasing agents, pentedrone is characterized as a non-releasing inhibitor. nih.gov This means it blocks the reuptake of neurotransmitters without causing a significant efflux of these neurotransmitters from the presynaptic terminal. Studies using human embryonic kidney (HEK 293) cells expressing the respective human monoamine transporters have confirmed that pentedrone is a potent inhibitor of NE and DA uptake but does not induce significant monoamine release. nih.gov The addition of a fluorine atom to the phenyl ring, as in this compound, can potentially alter its potency and selectivity at these transporters.
Comparisons with Known Stimulants (e.g., Amphetamine, Cocaine)
To better understand the pharmacological profile of this compound, it is often compared to classic psychostimulants like amphetamine and cocaine. These comparisons are made based on behavioral effects, mechanism of action, and potency.
Pentedrone has been shown to produce discriminative stimulus effects in rodents that are comparable to those of cocaine and methamphetamine, suggesting a similar subjective experience. researchgate.netresearchgate.net In terms of locomotor activity, pentedrone dose-dependently increases movement in a manner similar to other stimulants. nih.govnih.govbiorxiv.org However, there are key differences in their mechanisms of action. Cocaine is also a monoamine reuptake inhibitor, blocking the DAT, NET, and SERT. vertavahealth.com Amphetamine, on the other hand, is primarily a substrate-type releaser, causing a robust efflux of dopamine and norepinephrine from the presynaptic neuron. vertavahealth.comdoi.org Pentedrone's action as a non-releasing uptake inhibitor places its mechanism somewhere between that of cocaine and amphetamine, though it is often considered more "cocaine-like" in its transporter interactions. nih.govtaylorandfrancis.com
The ratio of potency for inhibiting the DAT versus the SERT is a critical factor in the pharmacological profile of a stimulant. Pentedrone exhibits a DAT/SERT inhibition ratio of 54, which is significantly higher than that of MDMA (0.08) but closer to that of methamphetamine (22). nih.gov This high DAT/SERT ratio is often correlated with a higher abuse potential. nih.gov
Molecular Mechanisms of Action
Delving deeper into the molecular level provides a more precise understanding of how this compound interacts with its biological targets.
Ligand-Receptor/Enzyme Interactions
The primary molecular targets for this compound are the monoamine transporters. Studies on pentedrone and related cathinones have shown that they have a high affinity for DAT and NET, and a significantly lower affinity for SERT. nih.govnih.gov Binding assays have been used to determine the inhibition constants (IC50) of these compounds, which quantify their potency in inhibiting transporter function. For pentedrone, the IC50 values for uptake inhibition are lowest for DAT and NET, confirming its primary action at these sites.
Research has also investigated the binding of these compounds to various monoamine receptors. Generally, cathinones, including pentedrone, exhibit low affinity for a wide range of monoamine receptors, indicating that their primary pharmacological effects are not mediated by direct receptor agonism or antagonism but rather through their action on the transporters. nih.govnih.gov
Below is a table summarizing the in vitro monoamine transporter inhibition data for Pentedrone, providing a basis for understanding the likely interactions of its 4-fluoro derivative.
| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) |
| Pentedrone | 133 | 52 | 3037 |
| Cocaine | 283 | 288 | 338 |
| d-Amphetamine | 35 | 13 | 2253 |
| Data compiled from scientific literature. |
Transporter Conformational States and Binding Sites
Monoamine transporters operate through a mechanism known as the "alternating access model". nih.gov In this model, the transporter exists in different conformational states: an outward-facing state, where it can bind to neurotransmitters in the synaptic cleft, and an inward-facing state, where it releases the neurotransmitter into the cytoplasm. nih.govnih.gov The binding of ligands, such as reuptake inhibitors or substrates, can influence and stabilize these different conformations.
Substances like cocaine are known to bind to the outward-facing conformation of the DAT, effectively locking it in this state and preventing the reuptake of dopamine. nih.gov Substrate-releasers like amphetamine are transported into the cell and promote a conformational change that leads to the reverse transport or efflux of the neurotransmitter. doi.org As a non-releasing uptake inhibitor, it is hypothesized that this compound, similar to its parent compound pentedrone, binds to the outward-facing conformation of the DAT and NET, preventing the translocation of dopamine and norepinephrine without being transported into the cell itself. The precise binding site within the transporter involves interactions with specific amino acid residues in the transmembrane domains. nih.gov The addition of the fluorine atom in this compound may alter the binding affinity and the specific interactions within this binding pocket, potentially leading to subtle differences in its pharmacological effects compared to pentedrone.
Metabolic Studies and Biotransformation
In Vitro Metabolic Profiling
In vitro methodologies are paramount in the initial stages of metabolic investigation, offering a controlled environment to identify the primary routes of biotransformation. These studies typically employ subcellular fractions from tissues with high metabolic activity, such as the liver, to simulate and analyze the metabolic processes that would occur in vivo.
To investigate the metabolism of 1-(4-fluorophenyl)pentan-2-amine, researchers utilize various in vitro systems that contain the necessary enzymatic machinery. The most common of these are human liver microsomes (HLM) and S9 fractions.
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, isolated from human liver tissue. HLMs are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are crucial for oxidative, reductive, and hydrolytic reactions. nih.govnih.govyoutube.com They also contain UDP-glucuronosyltransferases (UGTs), key enzymes in Phase II conjugation reactions. nih.govnih.gov The use of pooled HLMs from multiple donors helps to average out individual metabolic differences and provides a more generalized metabolic profile. mdpi.com Metabolic stability assays using HLMs are a standard method to predict a compound's intrinsic clearance in the liver. youtube.comspringernature.com
The general workflow for an in vitro metabolism study involves incubating the parent compound, this compound, with either HLMs or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions, UDPGA for glucuronidation). semanticscholar.org After a set incubation period, the reaction is stopped, and the resulting mixture is analyzed, typically using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), to identify the parent compound and its metabolites. semanticscholar.org
Phase I reactions introduce or expose functional groups on the parent molecule, generally making it more polar and susceptible to subsequent Phase II reactions. nih.govfiveable.me For this compound, the primary expected Phase I transformations include hydroxylation, reduction, and N-dealkylation.
Hydroxylation, the addition of a hydroxyl (-OH) group, is a common metabolic pathway for aromatic compounds and alkyl chains, primarily catalyzed by CYP450 enzymes. researchgate.net Based on the structure of this compound, hydroxylation can occur at several positions:
Aromatic Hydroxylation: The fluorine-substituted phenyl ring is a likely site for hydroxylation. While the fluorine atom is an electron-withdrawing group, hydroxylation can still occur, typically at positions ortho or meta to the fluoro group.
Aliphatic Hydroxylation: The pentyl side chain can also undergo hydroxylation at various carbon atoms, leading to the formation of primary, secondary, or tertiary alcohol metabolites. Studies on similar compounds, such as fluorofentanyl analogs, have shown hydroxylation to be a significant metabolic route. semanticscholar.orgnih.gov
While oxidation is more common, reduction of certain functional groups can also occur. In the context of amphetamine-like substances, the nitroso metabolites, which can be formed through N-oxidation, can be reduced back to the parent amine. nih.gov The carbonyl group of related cathinone (B1664624) compounds can also be reduced to a hydroxyl group. While this compound does not have a carbonyl group, this highlights the reductive capacity of hepatic enzyme systems.
N-dealkylation is a major metabolic pathway for many secondary and tertiary amines, catalyzed by CYP450 enzymes. nih.govresearchgate.netrug.nl This process involves the removal of an alkyl group from the nitrogen atom. Although this compound is a primary amine and thus does not have an N-alkyl substituent to be removed, this pathway is highly relevant for its N-alkylated analogs. For instance, if this compound were a precursor or metabolite of a more complex structure (e.g., a methamphetamine analog with the same fluorophenylpentyl backbone), N-dealkylation would be a primary metabolic step. nih.gov Studies on amphetamine and its derivatives consistently show N-dealkylation as a key biotransformation. researchgate.net
Phase II reactions, or conjugation reactions, involve the attachment of endogenous molecules to the parent drug or its Phase I metabolites. nih.govfiveable.me This process significantly increases the water solubility of the compound, facilitating its excretion from the body. nih.govresearchgate.net
Glucuronidation: This is one of the most important Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The hydroxyl groups introduced during Phase I hydroxylation are prime sites for glucuronidation. The amine group of this compound itself can also be a target for direct N-glucuronidation. The resulting glucuronide conjugates are highly polar and readily eliminated in urine or bile. researchgate.net In vitro systems like HLMs and S9 fractions, when supplemented with the cofactor UDP-glucuronic acid (UDPGA), are capable of producing these glucuronide conjugates. nih.govsemanticscholar.org
Table of Potential Metabolites of this compound
Below is an interactive table summarizing the potential metabolic transformations and resulting metabolites.
| Metabolic Pathway | Sub-pathway | Potential Metabolite Name | Description of Transformation |
| Phase I | Hydroxylation | 1-(4-Fluoro-X-hydroxyphenyl)pentan-2-amine | Addition of a hydroxyl group to the phenyl ring. |
| 1-(4-Fluorophenyl)-X-hydroxypentan-2-amine | Addition of a hydroxyl group to the pentyl side chain. | ||
| Reduction | N/A for parent compound | Relevant for oxidized metabolites. | |
| N-Dealkylation | Not applicable (Primary Amine) | Removal of an alkyl group from the nitrogen atom (relevant for analogs). | |
| Phase II | Glucuronidation | This compound-N-glucuronide | Direct conjugation of glucuronic acid to the amine group. |
| Hydroxylated metabolite-O-glucuronide | Conjugation of glucuronic acid to a hydroxyl group formed in Phase I. |
Identification of Metabolites
While specific research identifying the metabolites of this compound is not extensively documented in publicly available literature, the metabolic fate of structurally similar compounds, particularly other fluorinated amphetamine analogues, can provide insights into its probable biotransformation pathways. The metabolism of amphetamines generally proceeds through several key reactions, including oxidative deamination, N-oxidation, aromatic hydroxylation, and aliphatic hydroxylation. A significant portion of the parent compound may also be excreted unchanged.
For analogous compounds, specific metabolic pathways have been identified. For instance, the metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in rat liver microsomes yields metabolites such as amphetamine, methamphetamine, and hydroxylated derivatives, indicating that N-dealkylation and aromatic hydroxylation are primary routes. These transformations are catalyzed by cytochrome P450 (CYP) enzymes.
Based on these general pathways for related molecules, the anticipated metabolites of this compound could include hydroxylated products on the phenyl ring (though the fluorine atom may influence this) and products of deamination.
Metabolic Stability Investigations
Metabolic stability, typically assessed using in vitro systems like liver microsomes or hepatocytes, is a critical parameter in determining a compound's pharmacokinetic profile. springernature.com This is often measured by the compound's half-life (t½) in these systems.
There is a lack of specific published data on the metabolic stability of this compound. However, research on related structures highlights how molecular modifications can significantly impact stability. For a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring system resulted in improved metabolic stability in rat liver microsomes. nih.gov For example, one analogue, JJC8-088, was rapidly metabolized with only 4% remaining after one hour in mouse liver microsomes, whereas a related compound, JJC8-091, showed higher stability with a half-life of 60 minutes. nih.gov Another lead compound in a similar series, RDS03–94, had a modest half-life of 20 minutes in mouse liver microsomes. nih.gov These findings underscore that even subtle structural changes can dramatically alter metabolic clearance. The stability of such compounds is governed by their interaction with metabolic enzymes, primarily the cytochrome P450 superfamily. nih.govnih.gov
The table below illustrates the metabolic stability of some related amine compounds in liver microsomes.
Comparative Metabolic Pathways of Analogues
Comparing the metabolic pathways of analogues provides valuable context for predicting the biotransformation of this compound. The metabolism of pyrovalerone, 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, and its analogues has been studied, revealing that these compounds are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters but have less effect on the serotonin (B10506) transporter. nih.govdrugs.ie
Structural modifications, such as exchanging the phenyl ring for a thiophenyl ring, can result in analogues with similar potency for inhibiting dopamine and norepinephrine uptake. nih.gov Increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine (B122466) to a six-membered piperidine, however, leads to a significant loss in binding potency. nih.gov
The presence and position of a halogen, like the fluorine atom in this compound, is a critical factor. In a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogues, a halogen substitute on the fluorophenyl moiety was found to be essential for their inhibitory effects. frontiersin.org
The table below compares the metabolic characteristics of different classes of related compounds.
Advanced Analytical Research Methodologies
Chromatographic Techniques
Chromatographic methods are fundamental in separating 1-(4-Fluorophenyl)pentan-2-amine from complex mixtures, allowing for its precise measurement and identification.
Gas Chromatography–Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is often achieved on a capillary column, such as a Rxi®-5Sil MS column (30 m × 0.25 mm i.d., 0.25 μm film thickness). nih.gov The oven temperature is programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 260°C) to ensure the elution of all components. nih.gov Helium is commonly used as the carrier gas. nih.gov
Following separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fingerprint of the molecule, is then used for identification. For this compound, characteristic fragment ions can be observed. For instance, in the analysis of a related compound, 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD), the main fragment ion was detected at m/z 86, with other less intense fragments at m/z 95 and 123. nih.gov Such fragmentation patterns are crucial for structural elucidation and confirmation. nih.govnih.gov Derivatization techniques, such as using pentafluoropropionic anhydride (B1165640) (PFPA), can be employed to improve the chromatographic properties and sensitivity of amine analysis by GC-MS. nih.govresearchgate.net
Table 1: Typical GC-MS Parameters for Amine Analysis
| Parameter | Value |
| Column | Rxi®-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) nih.gov |
| Injector Temperature | 260°C nih.gov |
| Oven Program | 100°C for 2 min, then ramp at 20°C/min to 260°C nih.gov |
| Carrier Gas | Helium nih.gov |
| Ionization Mode | Electron Ionization (EI) nih.gov |
| MS Transfer Line Temp. | 250°C nih.gov |
| MS Source Temp. | 250°C nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it suitable for this compound. The separation is based on the distribution of the analyte between a stationary phase (the column) and a mobile phase (a liquid solvent).
For the analysis of amines, reversed-phase HPLC is commonly used, often with a C18 or a phenyl-hexyl column. rsc.orgnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. rsc.orgnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of multiple components. rsc.org Detection can be achieved using various detectors, with a Diode Array Detector (DAD) being a common choice, which provides spectral information about the eluted compounds. nih.gov The method's sensitivity can be enhanced through derivatization, for example, with reagents that introduce a fluorophore, allowing for fluorescence detection. researchgate.net
Table 2: Example HPLC Method Parameters for Biogenic Amine Analysis
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl rsc.orgnih.gov |
| Mobile Phase | Gradient of Methanol/Acetonitrile and aqueous buffer rsc.orgnih.gov |
| Detection | Diode Array Detector (DAD) or Fluorescence Detector (FLD) nih.govresearchgate.net |
| Derivatization | Optional, e.g., with a fluorogenic reagent researchgate.net |
Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight–Mass Spectrometry (UHPLC-QTOF-MS)
UHPLC-QTOF-MS combines the high separation efficiency of ultra-high-performance liquid chromatography with the high-resolution and accurate mass measurement capabilities of a quadrupole time-of-flight mass spectrometer. This powerful combination allows for the confident identification and quantification of compounds in complex matrices. researchgate.netnih.govmdpi.com
The UHPLC system utilizes columns with smaller particle sizes (typically <2 µm), leading to faster analyses and better resolution compared to conventional HPLC. mdpi.com The QTOF-MS provides high-resolution mass spectra, enabling the determination of the elemental composition of an unknown compound by measuring its exact mass with high accuracy (typically within 5 ppm). mdpi.com This is particularly valuable for identifying novel or unexpected compounds. nih.gov Furthermore, the QTOF instrument can perform MS/MS experiments, where a specific ion is selected and fragmented to provide structural information, further aiding in identification. nih.govnih.gov
This technique has been successfully applied to the analysis of various compounds, including pesticides and their metabolites in food samples, demonstrating its capability for both targeted and non-targeted screening. mdpi.comnih.gov
Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a broad category that encompasses techniques like UHPLC-QTOF-MS. The key feature of LC-HRMS is the use of a high-resolution mass spectrometer, which provides highly accurate mass measurements. This capability is instrumental in distinguishing between compounds with very similar masses (isobaric compounds) and in determining the elemental formula of an unknown substance. nih.gov
The high resolving power of the mass spectrometer minimizes the likelihood of false-positive results. researchgate.net LC-HRMS is widely used in metabolomics studies to identify and quantify a large number of small molecules in biological samples. nih.gov The data generated from LC-HRMS experiments is vast, and specialized software is often used to process and analyze the data to identify significant features. osti.gov
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique widely used for the quantification of trace levels of compounds in complex matrices. nih.govspringernature.com It involves coupling a liquid chromatograph to a tandem mass spectrometer, which typically consists of two mass analyzers (e.g., two quadrupoles) separated by a collision cell.
In LC-MS/MS, the first mass analyzer selects a specific precursor ion (e.g., the protonated molecule of this compound). This ion is then fragmented in the collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as only compounds that produce a specific precursor-product ion transition will be detected. nih.gov This selectivity is crucial for accurate quantification in complex samples like biological fluids. nih.govrug.nl LC-MS/MS methods often exhibit excellent linearity over a wide dynamic range and low limits of detection. nih.govnih.gov
Table 3: Key Features of LC-MS/MS for Amine Analysis
| Feature | Description |
| Ionization | Electrospray Ionization (ESI) is commonly used. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity. nih.gov |
| Sensitivity | Capable of detecting analytes at very low concentrations (ng/mL or pg/mL). nih.govnih.gov |
| Applications | Widely used for bioanalysis of drugs and metabolites in urine and plasma. nih.govnih.gov |
Spectroscopic Techniques
Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule.
In the spectroscopic analysis of related cathinone (B1664624) derivatives, various techniques have been employed to elucidate their structure. For instance, in the characterization of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD), Infrared (IR) spectroscopy revealed a strong carbonyl stretch around 1688 cm⁻¹. nih.gov Raman spectroscopy also showed a strong C=O band at 1690 cm⁻¹. nih.gov Ultraviolet-Visible (UV-VIS) spectroscopy indicated an absorption maximum at 253 nm for 4-FPD. nih.gov These spectroscopic methods, in conjunction with chromatographic techniques, provide a comprehensive characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons in the molecule are observed. Due to the interaction of protons with the fluorine atom on the phenyl ring, the aromatic region of the spectrum displays a number of multiplets rather than a simple doublet of doublets. nih.gov The hydrogens on the carbon adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of nitrogen and typically appear at a chemical shift of around 2.3-3.0 ppm. libretexts.orglibretexts.org The N-H proton of the amine group often appears as a broad signal and can be identified by its disappearance upon the addition of D₂O to the sample. libretexts.orgopenstax.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms directly bonded to the fluorine and nitrogen atoms show characteristic chemical shifts. The coupling between the carbon atoms of the phenyl ring and the fluorine atom results in splitting of these carbon signals, providing further structural confirmation. nih.gov Carbons adjacent to the amine nitrogen are typically deshielded and absorb about 20 ppm further downfield compared to similar alkanes. openstax.org
Table 1: General Expected ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | Multiplets | Splitting due to C-F coupling |
| CH next to N | ~2.3 - 3.0 | Deshielded (~20 ppm downfield from alkane) |
| NH | Broad, variable (disappears with D₂O) | - |
| Alkyl Chain CH₂, CH₃ | Aliphatic region | Aliphatic region |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
For a secondary amine like this compound, a single, weak N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com This helps to distinguish it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comwikieducator.org A strong, broad N-H wagging absorption may be observed in the 910-665 cm⁻¹ region. orgchemboulder.com
The C-N stretching vibration for an aliphatic amine is typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.comwikieducator.org Additionally, the presence of the aromatic ring will give rise to C-H stretching and bending vibrations.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch (secondary amine) | 3350 - 3310 (weak) |
| C-N | Stretch (aliphatic) | 1250 - 1020 (medium/weak) |
| N-H | Wag | 910 - 665 (strong, broad) |
| Aromatic C-H | Stretch | ~3100 - 3000 |
| C-F | Stretch | ~1250 - 1000 |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further confirm the presence of the aromatic ring and the alkyl chain. The ring breathing mode of the 1,4-disubstituted benzene (B151609) ring is expected in the range of 780-880 cm⁻¹. researchgate.net Specific bands corresponding to C-C and C-H vibrations within the pentyl chain would also be observable.
Ultraviolet-Visible (UV-VIS) Spectroscopy
Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within the molecule. Simple alkylamines typically absorb around 200 nm, which is of limited diagnostic value. libretexts.org However, in this compound, the presence of the fluorophenyl group significantly influences the UV-VIS spectrum. The interaction of the lone pair of electrons on the nitrogen atom with the π-electron system of the aromatic ring shifts the absorption to longer wavelengths. libretexts.org For instance, aniline, a simple arylamine, has a λmax of 280 nm, shifted from benzene's 256 nm. libretexts.org A similar bathochromic shift would be expected for this compound.
Mass Spectrometry Applications
Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the protonated molecule [M+H]⁺ is typically observed. For this compound (with a molecular formula of C₁₂H₁₈FN), the expected mass for the protonated molecule would be readily detected. nih.gov
Further fragmentation of the protonated molecule can be induced, often leading to the elimination of a water molecule, [M+H-H₂O]⁺, a characteristic fragmentation for cathinone derivatives. nih.gov
Ion Trap Mass Spectrometry (MSn)
Ion trap mass spectrometry (MSn) allows for tandem and even multi-stage fragmentation experiments (MS² and MS³), providing detailed structural information. In the MS² mode for this compound, the protonated molecule is isolated and fragmented. A common fragmentation pathway for alkylamines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.org This results in the formation of a resonance-stabilized, nitrogen-containing cation. For this compound, this would likely lead to a prominent fragment ion. Comparison of fragmentation patterns with known standards and related compounds aids in unequivocal identification. nih.govresearchgate.net
Collision-Induced Dissociation (CID) and Electron Ionization (EI) Fragmentation Studies for Characterization
Mass spectrometry (MS) is a cornerstone of molecular analysis, and for compounds like this compound, understanding their fragmentation patterns under different ionization and dissociation techniques is crucial for unequivocal identification and structural elucidation. The two most common techniques employed for this purpose are Electron Ionization (EI) and Collision-Induced Dissociation (CID).
Collision-Induced Dissociation (CID)
CID is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected precursor ion in the gas phase. wikipedia.org The process involves selecting an ion of a specific mass-to-charge ratio (m/z), accelerating it to increase its kinetic energy, and then allowing it to collide with neutral gas molecules (such as argon or nitrogen). wikipedia.org This collision converts kinetic energy into internal energy, causing the ion to fragment. The resulting product ions are then analyzed to reveal information about the precursor ion's structure. wikipedia.org
For amine-containing compounds structurally related to this compound, CID is instrumental. Research on β-methylphenylethylamines, which share structural similarities, demonstrates that electrospray ionization followed by CID can produce fragmentation patterns that are nearly identical between isomeric pairs. nih.gov This necessitates careful control of fragmentation energies and close examination of the relative abundances of product ions to distinguish between them. nih.gov
In the study of synthetic cathinones, CID coupled with liquid chromatography and high-resolution mass spectrometry (LC-HRMS²) is a standard method for the tentative structural elucidation of metabolites. nih.gov However, the thermally-excited ions produced by CID may not always provide sufficient information for complete characterization. nih.gov Newer techniques like Electron Activated Dissociation (EAD) are being explored as a complementary method, as they can generate unique and abundant product ions not observed in CID, thereby enhancing confidence in structural assignments. nih.govnih.gov
Key Features of CID in Amine Analysis
| Feature | Description | Relevance to this compound |
|---|---|---|
| Precursor Ion Selection | Allows for the isolation of the protonated molecule [M+H]⁺ of the target compound for fragmentation analysis. | Enables specific analysis of the target compound even in complex mixtures. |
| Controlled Fragmentation | The collision energy can be varied to control the degree of fragmentation, from generating a few major fragments to extensive fragmentation. wikipedia.org | Helps in systematically breaking down the molecule to deduce its structure, such as the location of the fluorine atom and the nature of the alkyl-amine chain. |
| Structural Elucidation | The resulting fragment ions provide a "fingerprint" that helps to determine the molecule's structure and distinguish it from isomers. wikipedia.orgnih.gov | Crucial for differentiating this compound from other positional isomers, such as 1-(2-Fluorophenyl)pentan-2-amine or 1-(3-Fluorophenyl)pentan-2-amine. |
| Neutral Losses | Characteristic losses of small neutral molecules (e.g., ammonia (B1221849), water) are common fragmentation pathways for even-electron ions produced by soft ionization. nih.govnih.gov | The loss of ammonia from the protonated molecule would be an expected fragmentation pathway. |
Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique where high-energy electrons (~70 eV) bombard the analyte molecule in the gas phase. nih.gov This high energy input typically leads to extensive and reproducible fragmentation, creating a characteristic mass spectrum that can be used for library matching and identification. nih.gov However, the molecular ion (M⁺) is often weak or absent, which can be a limitation. nih.gov
For fluorinated phenethylamines, EI mass spectra of different positional isomers (e.g., 2-, 3-, and 4-fluoroamphetamine) can be virtually identical, making differentiation by EI alone very difficult. researchgate.net This challenge arises because the primary fragmentation is driven by the amine side chain, with the position of the fluorine on the aromatic ring having little influence on the major fragmentation pathways. researchgate.net
A common strategy to overcome the challenges of analyzing amines by gas chromatography-mass spectrometry (GC-MS) is derivatization. nih.gov Treating the amine with a reagent like trifluoroacetic (TFA) anhydride produces a derivative with improved chromatographic properties and often more informative mass spectra. researchgate.net For TFA derivatives of amphetamine-related compounds, fragmentation typically involves an α-cleavage from the amide nitrogen, leading to characteristic imine fragments and benzyl (B1604629) cations. researchgate.net
Characteristic EI Fragmentation of TFA-Derivatized Phenylalkylamines
| Compound Class | Derivatizing Agent | Primary Fragmentation Mechanism | Key Fragment Ions | Reference |
|---|---|---|---|---|
| Methamphetamine/Amphetamine | Trifluoroacetic (TFA) Anhydride | α-cleavage from amide nitrogen | m/z 154 (MA), m/z 140 (AM) | researchgate.net |
| Methylenedioxyphenylalkylamines (MDMA/MDA) | Trifluoroacetic (TFA) Anhydride | α-cleavage and cleavage of the phenylpropane radical cation | m/z 154 (MDMA), m/z 135 (MDA), m/z 162 | researchgate.net |
This table illustrates fragmentation patterns of related compounds, providing a model for what could be expected from the TFA derivative of this compound.
Crystallographic Studies (e.g., X-ray Crystallography)
While specific crystallographic data for this compound is not publicly available, studies on structurally analogous compounds demonstrate the utility of this method. For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol , a compound also featuring a p-fluorophenyl group, was determined by single-crystal X-ray diffraction. benthamopen.com The analysis revealed that the compound crystallizes in the monoclinic system (space group P21/n) and provided precise unit cell dimensions. benthamopen.com Such studies are crucial for confirming molecular geometry and understanding intermolecular interactions, such as hydrogen bonding, which was observed in the crystal structure of this related alcohol. benthamopen.com
Similarly, the characterization of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole combined X-ray diffraction with computational Density Functional Theory (DFT) calculations to correlate the experimental crystal structure with theoretical models. researchgate.net This integrated approach provides a comprehensive understanding of the molecule's structural and electronic properties. researchgate.net
Example Crystallographic Data for a Related Fluorophenyl Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.3664(15) |
| b (Å) | 8.343(2) |
| c (Å) | 25.056(6) |
| β (°) | 93.837(15) |
| Molecules per Unit Cell (Z) | 4 |
This table represents data for a structurally related compound, illustrating the type of precise structural information obtained from X-ray crystallography.
Sample Preparation and Extraction Methodologies for Research
The analysis of amine compounds from complex matrices, such as biological fluids or environmental samples, necessitates robust sample preparation to remove interferences and concentrate the analyte of interest. helsinki.firesearchgate.net For a compound like this compound, several extraction and preparation methodologies are applicable.
Common extraction techniques for amines include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). helsinki.fi SPE, in particular, is widely used for its efficiency and ability to handle small sample volumes. Novel adsorbents continue to be developed to enhance the selective extraction of aromatic amines from challenging matrices like urine. researchgate.net
For analysis by gas chromatography (GC), amines like this compound often require derivatization. nih.gov This chemical modification is necessary because the primary amine group can cause poor peak shape and thermal degradation during GC analysis. Acylation using fluorinated anhydrides is a popular derivatization strategy. nih.gov Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile derivatives suitable for GC-MS analysis. nih.gov
Comparison of Derivatizing Reagents for Amine Analysis
| Derivatizing Agent | Abbreviation | Key Advantage | Application Note | Reference |
|---|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Common and effective for creating volatile derivatives. | Used for the analysis of amphetamines and related compounds in various matrices. | nih.gov |
| Pentafluoropropionic Anhydride | PFPA | Produces derivatives with higher molecular weight, potentially shifting fragment ions to a cleaner region of the mass spectrum. | Often compared with TFAA and HFBA to find the optimal method for a specific panel of analytes. | nih.gov |
| Heptafluorobutyric Anhydride | HFBA | Offers the largest mass increase of the three, which can be beneficial for mass spectrometric detection. | Considered a standard derivatizing agent for amphetamines prior to GC-MS analysis. | nih.gov |
Development of Novel Analytical Protocols for Research Purposes
The development of novel analytical protocols aims to improve the sensitivity, specificity, and structural elucidation capabilities for compounds like this compound. Research in this area often focuses on combining advanced separation techniques with high-resolution mass spectrometry and innovative fragmentation methods.
A significant area of development is the use of liquid chromatography combined with high-resolution tandem mass spectrometry (LC-HRMS²). nih.gov This approach is particularly powerful for studying the metabolism of compounds, as it can separate a parent drug from its various metabolites, which are then identified using accurate mass measurements and MS/MS fragmentation.
One of the most innovative developments is the application of alternative fragmentation techniques beyond traditional CID. Electron Activated Dissociation (EAD) has emerged as a powerful tool for the structural characterization of positional isomers and their metabolites. nih.gov A comparative study on synthetic cathinone isomers showed that EAD produced unique and abundant product ions that were not observed with CID. nih.gov These EAD-exclusive fragments were critical for the confident structural elucidation of certain metabolites. nih.gov The development of analytical workflows that incorporate both CID and EAD provides a more complete picture of a molecule's structure and fragmentation behavior. nih.govnih.gov
Furthermore, protocols are being refined by optimizing every step of the analytical chain. This includes the development of novel solid-phase extraction materials for cleaner and more efficient sample preparation researchgate.net and the systematic comparison of derivatization strategies to achieve the best chromatographic performance and mass spectrometric sensitivity for a given class of compounds. nih.gov The integration of these advancements leads to highly reliable and comprehensive analytical methods for the identification and characterization of new psychoactive substances and related compounds.
Computational and Modeling Approaches
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. Given the structural similarity of 1-(4-Fluorophenyl)pentan-2-amine to amphetamine analogs, its primary targets for docking studies are the monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).
Docking studies for analogous compounds have provided a framework for predicting these interactions. For instance, modeling of atypical DAT inhibitors has shown that molecules can bind to different conformations of the transporter, such as the inward-facing state nih.gov. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the complex. Studies on other fluorophenyl-containing compounds have shown significant binding affinities to various protein targets. For example, docking of certain (4-fluorophenyl)methanone derivatives against an anti-inflammatory protein hydrolase yielded binding affinities ranging from -8.5 to -9.7 kcal/mol nih.gov. Similarly, docking studies of 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine analogs with the tubulin–combretastatin A-4 binding site have reported binding affinities between −6.502 and −8.341 kcal/mol mdpi.com.
These studies suggest that the fluorine atom on the phenyl ring of this compound could form specific halogen bonds or other electrostatic interactions with amino acid residues in the binding pocket of MATs, potentially influencing its binding affinity and selectivity.
Table 1: Example Binding Affinities of Fluorophenyl Analogs from Molecular Docking Studies This table presents data from analogous compounds to illustrate typical results from molecular docking studies.
| Compound Class | Protein Target | Binding Affinity Range (kcal/mol) |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | Tubulin–Combretastatin A-4 Binding Site | -6.502 to -8.341 |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives | Anti-inflammatory Protein Hydrolase (1R06) | -8.5 to -9.7 |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives | Liver Alcohol Dehydrogenase (5ADH) | -8.8 to -9.3 |
Molecular Dynamics Simulations (e.g., Transporter Conformation)
Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions over time, offering insights that static docking models cannot. These simulations model the movement of every atom in a system, allowing researchers to observe conformational changes in the protein upon ligand binding. For this compound, MD simulations are particularly valuable for studying its effect on the conformation of monoamine transporters.
MATs are known to operate via an "alternating access" mechanism, where the transporter switches between outward-facing and inward-facing conformations to move substrates across the cell membrane researchgate.net. MD simulations can model how the binding of a ligand like this compound might influence this conformational cycle. Based on homology models using structures like the lactose permease symporter, it is possible to build computational models of both the outward- and inward-facing states of DAT, SERT, and NET nih.gov. An MD simulation could track the stability of the ligand in the binding pocket and reveal whether it stabilizes one conformation over the other, which is a key determinant of whether the compound acts as an inhibitor (blocker) or a substrate (releaser). The stability of the complex and the flexibility of the protein's structure are often analyzed through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) mdpi.comnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules. To perform a QSAR study for this compound, a series of its analogs would be required, varying substituents on the phenyl ring or the alkyl chain.
The models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Common descriptors include:
Lipophilic parameters: such as LogP (the logarithm of the partition coefficient), which is often a key driver of activity for compounds targeting the central nervous system nih.govresearchgate.net.
Electronic parameters: which describe the electron distribution in the molecule.
Steric parameters: such as molar refractivity (SMR), which relate to the volume and shape of the molecule researchgate.net.
A successful QSAR model is statistically validated using metrics like the coefficient of determination (R²), the cross-validated coefficient (Q²), and the predictive R² (R²pred) nih.gov. For example, a QSAR model developed for a series of 2-(4-fluorophenyl) imidazol-5-ones against a cancer cell line showed an R² of 0.6981, a Q² of 0.5460, and an R²pred of 0.5357 nih.gov. Such a model for analogs of this compound could guide the design of new derivatives with potentially enhanced potency or selectivity for specific monoamine transporters.
Table 2: Hypothetical QSAR Model Parameters This table illustrates the statistical metrics used to validate a QSAR model, based on published studies of analogous compounds.
| Statistical Parameter | Description | Example Value |
| R² (Coefficient of Determination) | Indicates the proportion of variance in the activity data explained by the model. | 0.6981 |
| R²adj (Adjusted R²) | R² adjusted for the number of descriptors in the model. | 0.6433 |
| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model via cross-validation. | 0.5460 |
| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set. | 0.5357 |
In Silico Prediction of Pharmacological Profiles
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. For this compound, these predictions can estimate its drug-like properties and potential for reaching its target in the central nervous system.
One of the most common assessments is "Lipinski's Rule of Five," which predicts poor oral absorption or permeation if a compound violates certain thresholds for molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors mdpi.comnih.gov. It is also possible to computationally predict whether a compound is likely to cross the blood-brain barrier (BBB), a critical property for centrally acting agents mdpi.com.
Furthermore, bioactivity scores can be calculated to predict the likelihood of a molecule interacting with major classes of protein targets. These scores are based on the substance's structural similarity to known active compounds. Predictions can be made for activity as a G-protein-coupled receptor (GPCR) ligand, kinase inhibitor, protease inhibitor, or enzyme inhibitor mdpi.com. Such in silico profiling helps to anticipate the compound's broader pharmacological effects and potential off-target interactions.
Table 3: Predicted In Silico Pharmacological Profile for this compound This table provides a hypothetical ADMET and bioactivity profile based on common in silico prediction methods.
| Property / Parameter | Predicted Value/Outcome | Significance |
| ADMET Prediction | ||
| Lipinski's Rule of Five | Likely Compliant | Suggests good potential for oral bioavailability and membrane permeability. |
| Blood-Brain Barrier (BBB) | Likely Permeant | Indicates the compound may be able to reach targets within the central nervous system. |
| Bioactivity Score | ||
| GPCR Ligand | Moderately Active (Predicted) | Suggests potential interaction with G-protein-coupled receptors. |
| Kinase Inhibitor | Low Activity (Predicted) | Suggests a lower likelihood of interacting with kinase enzymes. |
| Enzyme Inhibitor | Moderately Active (Predicted) | Suggests potential to act as an inhibitor for various enzymes. |
Future Research Directions and Research Applications
Potential as Research Probes for Biological Systems
The structure of 1-(4-Fluorophenyl)pentan-2-amine makes it a candidate for development as a research probe to investigate various biological systems. The fluorophenyl group is a common motif in compounds designed to interact with specific enzymes and receptors. For instance, the fluorine atom can modulate the electronic properties of the molecule, potentially influencing its binding to targets like the p38 mitogen-activated protein (MAP) kinase or GABA-A receptors, as seen with other fluorophenyl-containing molecules. researchgate.netnih.gov
Research into related fluorinated compounds has demonstrated their utility. For example, fluorinated benzimidazoles have been synthesized to act as positive allosteric modulators of GABA-A receptors, with the fluorine substitution enhancing metabolic stability without negatively impacting receptor recognition. nih.gov Similarly, pyrazole (B372694) derivatives containing a 4-fluorophenyl group have been identified as highly selective inhibitors of p38 MAP kinase. nih.gov These examples suggest that this compound could serve as a foundational structure for creating probes to study the function and distribution of amine-recognizing proteins, such as monoamine transporters, which are crucial in neurotransmission. nih.govdrugs.ie
Use as Synthetic Intermediates in Organic Chemistry
In organic chemistry, compounds like this compound are valuable as synthetic intermediates for constructing more complex molecules. The amine group provides a reactive site for a wide array of chemical transformations, allowing for the elongation of carbon chains or the introduction of new functional groups.
The utility of similar fluorophenyl structures as intermediates is well-documented. For example, 1-(4-Fluorophenyl)-2-methylpropan-2-ol serves as a precursor in the synthesis of various organic molecules through reactions like oxidation or substitution. Its reduction can lead to the corresponding amine, 1-(4-fluorophenyl)-2-methylpropan-2-amine, a close structural relative of the subject compound. Furthermore, studies have shown the successful synthesis of amino amides and amino esters from fluorinated phenyl carboxylic acids, demonstrating the versatility of these building blocks. bohrium.com These established synthetic routes underscore the potential of this compound as a starting material for generating libraries of new compounds for pharmacological screening.
Table 1: Examples of Fluorophenyl Compounds as Synthetic Intermediates
| Starting Intermediate | Reaction Type | Product Class | Reference |
|---|---|---|---|
| 1-(4-Fluorophenyl)-2-methylpropan-2-ol | Reduction | Amines | |
| 1-(4-Fluorophenyl)cyclopentane-1-carbonitrile | Hydrolysis, Acylation | Carboxylic Acids, Amino Amides | bohrium.com |
| 2-(4-fluorophenyl)cyclopentanone | Grignard Reaction, Dehydration | Cyclopentene Derivatives | researchgate.net |
Exploration of Novel Analogues
A significant area of future research lies in the design, synthesis, and evaluation of novel analogues based on the this compound scaffold. By systematically modifying its structure, researchers can explore structure-activity relationships (SAR) to develop compounds with optimized properties, such as increased potency or selectivity for a specific biological target.
Research into analogues of pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), which shares the 2-aminopentanophenone core with derivatives of the subject compound, provides a strong precedent. nih.govdrugs.ie This research has yielded potent and selective inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.govdrugs.ie The findings indicate that modifications to the aromatic ring and the amine substituent can dramatically influence biological activity. For instance, replacing the 4-methylphenyl group with a 3,4-dichlorophenyl or a naphthyl group resulted in compounds with high potency. nih.govdrugs.ie
Similarly, analogues of this compound could be created by:
Altering the substitution pattern on the phenyl ring.
Modifying the length or branching of the pentyl chain.
Substituting the primary amine with secondary or tertiary amines, or incorporating it into a heterocyclic ring system like pyrrolidine (B122466).
Such explorations have been fruitful in other contexts. For example, the synthesis of various fluorinated phenylalanine derivatives has been pursued for pharmaceutical applications. beilstein-journals.org Likewise, the development of tetrahydrobenzofuro[2,3-c]pyridine derivatives as inhibitors of p21-activated kinase 4 (PAK4) for cancer treatment involved modifying a core structure that included a 4-fluorophenyl group. nih.gov
Table 2: Biological Activity of Selected Pyrovalerone Analogues
| Analogue (Substituent on Phenyl Ring) | Primary Biological Activity | Key Finding | Reference |
|---|---|---|---|
| 4-Methyl (Pyrovalerone) | DAT/NET Inhibitor | Lead compound, S-enantiomer is more active. | nih.govdrugs.ie |
| 3,4-Dichloro | Potent DAT/NET Inhibitor | Increased potency compared to lead compound. | nih.govdrugs.ie |
| Naphthyl | DAT/NET/SERT Inhibitor | Potent inhibitor of all three major monoamine transporters. | nih.govdrugs.ie |
Advancements in Research Methodologies
Future research will also benefit from advancements in methodologies for synthesizing and analyzing this compound and its analogues. The development of more efficient, stereoselective, and environmentally friendly synthetic routes is a constant goal in organic chemistry.
Recent methodological advancements applicable to this class of compounds include:
Novel Catalytic Systems: The use of neodymium salt catalysts in Grignard reactions with enolizable ketones has enabled the synthesis of complex alcohol precursors for fluorophenyl-substituted compounds. researchgate.net
Protecting-Group-Free Synthesis: A photooxidative cyanation process has been reported for the synthesis of fluorinated phenylalanines, avoiding the need for protecting groups and streamlining the synthetic sequence. beilstein-journals.org
Asymmetric Synthesis: Methods for the asymmetric hydrogenation of enamine intermediates have been developed to produce specific enantiomers of fluorinated amino acids with high enantiomeric excess. beilstein-journals.org
These innovative synthetic strategies could be adapted to produce this compound and its derivatives with high purity and in specific stereoisomeric forms, which is crucial for detailed pharmacological evaluation.
Q & A
Q. Why do some studies report divergent neurotoxicity profiles for fluorinated arylalkylamines?
- Resolution : Discrepancies may arise from:
- Assay Sensitivity : Use MTT/LDH assays in primary neuronal cultures vs. immortalized lines (e.g., SH-SY5Y).
- Dose Regimens : Acute (µM range) vs. chronic (nM, 7-day exposure) treatments.
- Metabolite Interference : Test parent compound vs. oxidative metabolites (e.g., via HLM incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
